
HLCL-61
Descripción general
Descripción
HLCL-61 hydrochloride is a first-in-class small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has shown significant potential in the treatment of acute myeloid leukemia by inhibiting the growth of multiple acute myeloid leukemia cell lines and patient-derived tumor samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HLCL-61 hydrochloride can be synthesized through a multi-step process involving the reaction of 9-ethyl-9H-carbazole with 2-methoxybenzylamine, followed by hydrochloride salt formation. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
The industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
HLCL-61 hydrochloride primarily undergoes inhibition reactions with protein arginine methyltransferase 5. It does not exhibit significant activity against other protein arginine methyltransferases such as protein arginine methyltransferase 1, protein arginine methyltransferase 4, and protein arginine methyltransferase 7 .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound hydrochloride include 9-ethyl-9H-carbazole, 2-methoxybenzylamine, and hydrochloric acid. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide or ethanol under controlled temperature and pressure conditions .
Major Products
The major product formed from the synthesis of this compound hydrochloride is the hydrochloride salt of the compound, which is a potent and selective inhibitor of protein arginine methyltransferase 5 .
Aplicaciones Científicas De Investigación
HLCL-61 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mecanismo De Acción
HLCL-61 hydrochloride exerts its effects by selectively inhibiting protein arginine methyltransferase 5, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This inhibition leads to changes in gene expression and cell differentiation, ultimately resulting in the suppression of acute myeloid leukemia cell growth . The molecular targets and pathways involved include the miR-29b and FLT3 signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to HLCL-61 hydrochloride include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
Uniqueness
This compound hydrochloride is unique due to its high selectivity and potency as an inhibitor of protein arginine methyltransferase 5. Unlike other inhibitors, this compound hydrochloride does not significantly affect other protein arginine methyltransferases, making it a valuable tool for studying the specific role of protein arginine methyltransferase 5 in various biological processes .
Propiedades
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2/h4-14,24H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIJUCPVZEPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)


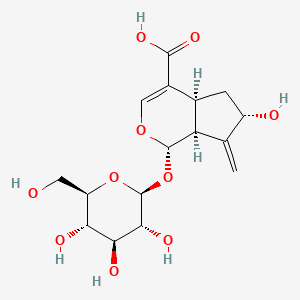
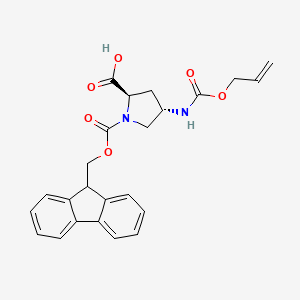

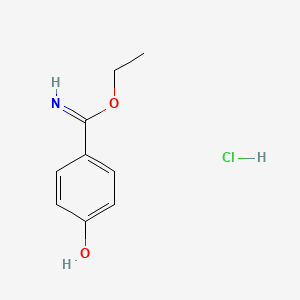
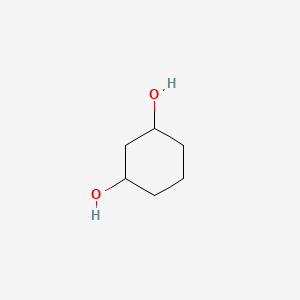
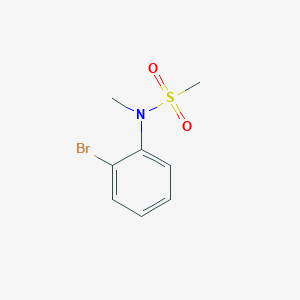
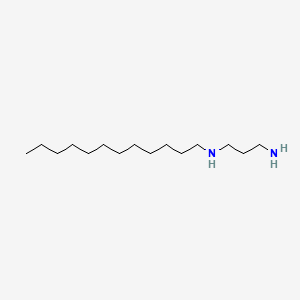
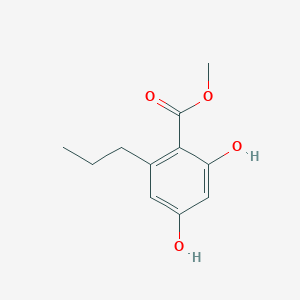


![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)
